molecular formula C11H14O3 B3025587 1-(3,4-Dimethoxy-2-methylphenyl)ethanone CAS No. 5417-20-9

1-(3,4-Dimethoxy-2-methylphenyl)ethanone

Cat. No. B3025587
CAS RN: 5417-20-9
M. Wt: 194.23 g/mol
InChI Key: SKRFNWJZAZMOFB-UHFFFAOYSA-N
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Description

“1-(3,4-Dimethoxy-2-methylphenyl)ethanone” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as Acetophenone, 3’,4’-dimethoxy-, Acetoveratrone, 3,4-Dimethoxyphenyl methyl ketone, 3’,4’-Dimethoxyacetophenone, 3,4-Dimethoxyacetophenone, 4’-Hydroxy-3’-methoxyacetophenone, methyl ether .


Molecular Structure Analysis

The molecular structure of “1-(3,4-Dimethoxy-2-methylphenyl)ethanone” consists of a benzene ring with two methoxy groups (OCH3) at the 3rd and 4th positions, a methyl group (CH3) at the 2nd position, and an ethanone group (C2H5O) at the 1st position .


Physical And Chemical Properties Analysis

The molecular weight of “1-(3,4-Dimethoxy-2-methylphenyl)ethanone” is 180.2005 . Other physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the current resources.

Scientific Research Applications

Degradation Mechanisms in Lignin Model Compounds

Research on phenolic beta-1 lignin substructure model compounds, including 1-(3,4-Dimethoxy-2-methylphenyl)ethanone analogs, has shown their degradation by the laccase of Coriolus versicolor. This study helps in understanding the lignin degradation mechanisms, crucial in the field of biochemistry and biodegradation (Kawai, Umezawa, & Higuchi, 1988).

Photochemical Studies of Lignin Model Dimers

In another study, the photochemical reactivity of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, related to 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, in both liquid and solid states was explored. This contributes to our understanding of photochemical reactions in organic compounds, which has implications in fields like materials science and photochemistry (Castellan et al., 1990).

Photophysical Investigation in Dyes

A derivative of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone was synthesized and studied for its solvatochromic properties, dipole moments, and fluorescence quantum yield. These findings are significant in the field of photophysics and could have applications in the development of new dyes and sensors (Asiri et al., 2017).

Delignification in Kraft Pulps

Research into the reactions of lignin with Peroxymonophosphoric Acid, involving compounds like 1-(3,4-Dimethoxy-phenyl)-ethanone, contributes to our understanding of delignification in kraft pulps. This research is relevant in the pulp and paper industry for improving the efficiency of paper production (Zhu et al., 2003).

Anti-Inflammatory and Antimicrobial Applications

In medicinal chemistry, a series of compounds including 1-(2,4-dimethoxy-phenyl)-ethanone derivatives were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Such research is critical for the development of new pharmaceuticals (Bandgar et al., 2009).

Enantioselective Reduction in Drug Synthesis

The use of Saccharomyces cerevisiae for the green asymmetric reduction of acetophenone derivatives, including 1-(3,4-dimethylphenyl)ethanone, is significant in the synthesis of chiral building blocks for drugs. This represents an eco-friendly approach in pharmaceutical manufacturing (Panić et al., 2018).

Benzyl Phenyl Ketone Derivatives in Bioorganic Chemistry

The investigation of benzyl phenyl ketone derivatives, related to 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, for their antibacterial and 5-lipoxygenase activities, shows the compound's potential in treating bacterial infections and inflammatory diseases (Vásquez-Martínez et al., 2019).

Molecular Docking and ADMET Studies

Molecular docking and ADMET studies of Ethanone, 1-(2-Hydroxy-5-Methyl Phenyl) derivatives, showcase the compound's potential antimicrobial properties and binding efficacy, contributing to the development of new antimicrobial agents (Satya et al., 2022).

properties

IUPAC Name

1-(3,4-dimethoxy-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-9(8(2)12)5-6-10(13-3)11(7)14-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRFNWJZAZMOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278443
Record name 1-(3,4-dimethoxy-2-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxy-2-methylphenyl)ethanone

CAS RN

5417-20-9
Record name NSC7381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dimethoxy-2-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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